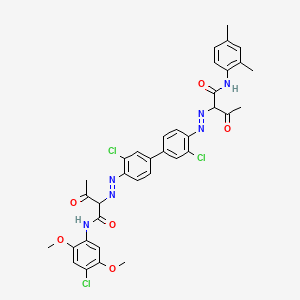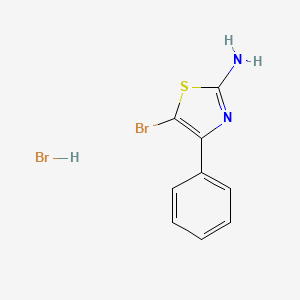![molecular formula C24H30O5 B571025 3-(2-Naphthalen-1-ylethyl)-3-[2-(oxan-2-yl)ethyl]pentanedioic acid CAS No. 115025-90-6](/img/structure/B571025.png)
3-(2-Naphthalen-1-ylethyl)-3-[2-(oxan-2-yl)ethyl]pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Naphthalen-1-ylethyl)-3-[2-(oxan-2-yl)ethyl]pentanedioic acid is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and an oxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Naphthalen-1-ylethyl)-3-[2-(oxan-2-yl)ethyl]pentanedioic acid typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the oxane ring through a series of reactions such as alkylation, esterification, and cyclization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required standards for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Naphthalen-1-ylethyl)-3-[2-(oxan-2-yl)ethyl]pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or chlorine for substitution reactions. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction can produce alcohols
Aplicaciones Científicas De Investigación
3-(2-Naphthalen-1-ylethyl)-3-[2-(oxan-2-yl)ethyl]pentanedioic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can serve as a probe or ligand in biochemical studies, helping to elucidate the functions of biological macromolecules.
Medicine: The compound’s derivatives may have potential therapeutic properties, making it a candidate for drug development and pharmacological research.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Naphthalen-1-ylethyl)-3-[2-(oxan-2-yl)ethyl]pentanedioic acid involves its interaction with specific molecular targets and pathways. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, while the oxane ring may participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Naphthalen-1-yl-N-(2-(2-naphthalen-1-yl-acetylamino)-ethyl)-acetamide
- 1-Naphthalen-2-yl-propan-1-one
Uniqueness
Compared to similar compounds, 3-(2-Naphthalen-1-ylethyl)-3-[2-(oxan-2-yl)ethyl]pentanedioic acid stands out due to its unique combination of a naphthalene ring and an oxane ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other compounds may not be able to fulfill. Its versatility in undergoing various chemical reactions and its potential in diverse scientific fields further highlight its uniqueness.
Propiedades
IUPAC Name |
3-(2-naphthalen-1-ylethyl)-3-[2-(oxan-2-yl)ethyl]pentanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O5/c25-22(26)16-24(17-23(27)28,14-12-20-9-3-4-15-29-20)13-11-19-8-5-7-18-6-1-2-10-21(18)19/h1-2,5-8,10,20H,3-4,9,11-17H2,(H,25,26)(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTYKPQOVURALK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CCC(CCC2=CC=CC3=CC=CC=C32)(CC(=O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00698441 |
Source


|
| Record name | 3-[2-(Naphthalen-1-yl)ethyl]-3-[2-(oxan-2-yl)ethyl]pentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00698441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115025-90-6 |
Source


|
| Record name | 3-[2-(Naphthalen-1-yl)ethyl]-3-[2-(oxan-2-yl)ethyl]pentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00698441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

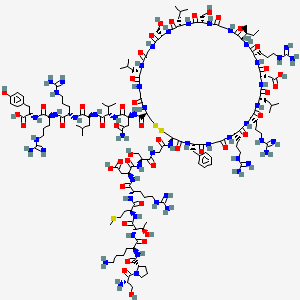
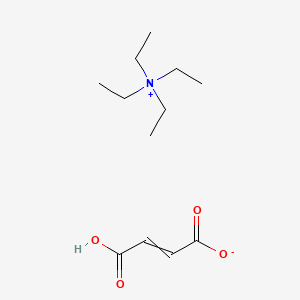

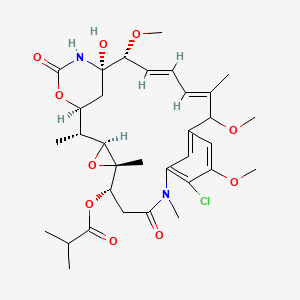

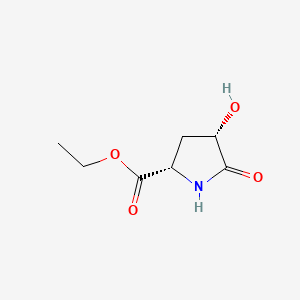
![2-Methylthiazolo[4,5-f]quinoxaline](/img/structure/B570957.png)
